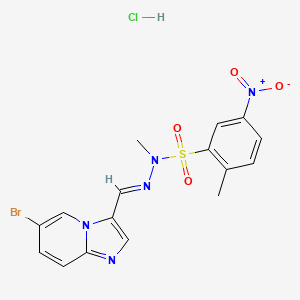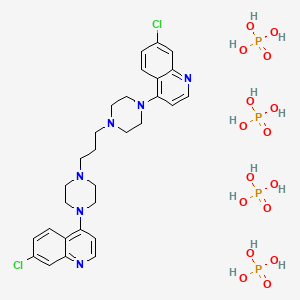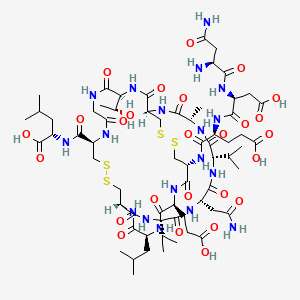
Pralsetinib
Vue d'ensemble
Description
Il est principalement utilisé pour le traitement des cancers induits par des fusions du gène RET, tels que le cancer du poumon non à petites cellules et le cancer de la thyroïde . Pralsetinib est commercialisé sous la marque Gavreto et a obtenu une approbation accélérée de la Food and Drug Administration des États-Unis en septembre 2020 .
Mécanisme D'action
Target of Action
Pralsetinib, also known as BLU-667, is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase . RET is a proto-oncogene that is found in various cancers, including non-small cell lung cancer (NSCLC), papillary thyroid cancer (PTC), and medullary thyroid carcinoma (MTC) . This compound primarily targets wild-type RET as well as kinase-activating RET mutations (V804L, V804M, V804E, M918T, C634W) and fusions (CCDC6-RET and KIF5B-RET) .
Mode of Action
This compound exerts its anti-tumor effect by specifically inhibiting the RET tyrosine kinase . This includes multiple distinct oncogenic RET fusions, mutated RET kinase domains harboring gatekeeper mutations, and RET kinases with a variety of activating single point mutations . By inhibiting these RET alterations, this compound can effectively block the proliferation of cancer cells that are driven by these oncogenic changes .
Biochemical Pathways
The RET gene is involved in several key cellular pathways, including the RAS/MAPK pathway . When the RET gene is altered, such as through point mutations or gene fusions, it can lead to the overactivation of these pathways, promoting tumor growth . This compound’s inhibition of RET can therefore disrupt these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
This compound is primarily eliminated by the liver . Therefore, hepatic impairment is likely to alter its pharmacokinetics . .
Result of Action
The inhibition of RET by this compound leads to the suppression of tumor growth . This is achieved by blocking the overactivated cellular pathways that are driven by RET alterations . This compound has been shown to have a better safety profile compared to previously used multi-kinase inhibitors due to its high selectivity for RET over other kinases .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, coadministration of this compound with combined P-glycoprotein and strong CYP3A4 inhibitors (e.g., itraconazole) or strong CYP3A4 inducers (e.g., rifampin) can increase and decrease the exposure to this compound, respectively . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Pralsetinib is a kinase inhibitor with enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It interacts with RET tyrosine kinase receptors, including multiple distinct oncogenic RET fusions, mutated RET kinase domains harbouring gatekeeper mutations, and in RET kinases with a variety of activating single point mutations .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the RET downstream pathway and the function of T cells and NK cells, leading to increased risk of infection, especially opportunistic infection . It also shows anti-tumor activity in patients previously treated with platinum-based chemotherapy .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific inhibition of the rearranged during transfection (RET) tyrosine kinase . This includes multiple distinct oncogenic RET fusions, mutated RET kinase domains harbouring gatekeeper mutations, and in RET kinases with a variety of activating single point mutations .
Temporal Effects in Laboratory Settings
In the pivotal phase I/II ARROW trial, this compound demonstrated rapid and durable anti-tumor activity in patients with advanced RET fusion-positive NSCLC who were previously treated with platinum-based chemotherapy or were treatment-naïve . It also showed clinical activity against intracranial metastases arising from NSCLC .
Dosage Effects in Animal Models
In animal models, this compound administered to rats at 20 mg/kg (roughly 2.5-3.6 times the recommended human exposure) resulted in resorption of litters in pregnant female mice in 92% of pregnancies (82% complete resorption); resorption occurred at doses as low as 5 mg/kg (0.3 times the recommended human exposure) .
Metabolic Pathways
This compound is involved in the RET signaling pathway . It inhibits RET at approximately 14-, 40-, and 12-fold lower concentrations than VEGFR2, FGFR2, and JAK2, respectively .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Pralsetinib est synthétisé par un procédé chimique en plusieurs étapes. La synthèse commence par la bromopyridine, qui subit une série de réactions, notamment un couplage de Suzuki, une formation d'acétonide et une acidification pour produire des composés intermédiaires . Les dernières étapes impliquent la réaction de ces intermédiaires avec divers réactifs pour former le produit souhaité .
Méthodes de Production Industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela comprend la garantie de la pureté des intermédiaires, le contrôle des conditions de réaction telles que la température et le pH, et l'utilisation de techniques de purification telles que la cristallisation pour obtenir du this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : Pralsetinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule de this compound.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse de this compound.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et divers halogénoalcanes sont utilisés dans les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de RET et leurs interactions avec d'autres molécules.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes dans les cellules cancéreuses.
5. Mécanisme d'Action
This compound exerce ses effets en inhibant sélectivement l'activité des récepteurs de la tyrosine kinase RET. Les fusions et les mutations du gène RET conduisent à l'activation des voies de signalisation en aval qui favorisent la prolifération cellulaire incontrôlée. En bloquant l'activité de RET, this compound perturbe ces voies de signalisation, inhibant ainsi la croissance et la survie des cellules cancéreuses . Les cibles moléculaires de this compound comprennent RET de type sauvage et les fusions et mutations oncogéniques de RET .
Applications De Recherche Scientifique
Pralsetinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of RET inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and gene expression in cancer cells.
Comparaison Avec Des Composés Similaires
Pralsetinib est souvent comparé à d'autres inhibiteurs de RET tels que le selpercatinib. Les deux composés sont des inhibiteurs sélectifs de RET, mais this compound a montré une spécificité accrue et un profil de sécurité différent . D'autres composés similaires comprennent :
Selpercatinib : Un autre inhibiteur sélectif de RET utilisé pour des indications similaires.
Cabozantinib : Un inhibiteur multikinase actif contre RET, mais avec moins de spécificité que this compound.
Vandetanib : Un autre inhibiteur multikinase qui cible RET parmi d'autres kinases.
L'unicité de this compound réside dans sa haute spécificité pour RET, ce qui réduit les effets hors cible et les toxicités associées, faisant de lui une option prometteuse pour la thérapie anticancéreuse ciblée .
Propriétés
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
| Record name | Pralsetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097132-94-8 | |
| Record name | Pralsetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralsetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALSETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)









